

Butamirate citrate degradation product identification

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Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

Cat. No.: S522314

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Identification of the Main Degradation Product

The primary degradation product of **Butamirate Citrate** (BC) identified through stability studies is **2-phenylbutyric acid** [1]. This product is formed when the ester linkage in the Butamirate molecule is broken, a common degradation pathway for ester-containing compounds, especially under hydrolytic conditions.

Chromatographic Methods for Separation and Analysis

The following table summarizes validated stability-indicating chromatographic methods suitable for separating **Butamirate Citrate** from its main degradation product.

Method Type	Column	Mobile Phase	Detection	Key Application / Note	Source
RRLC	Agilent SB-C18 (4.6 × 50 mm, 1.8 μm)	0.2% triethyl amine buffer:acetonitrile (50:50 v/v), pH 4.8	UV at 222 nm	Kinetics and thermodynamic degradation studies.	[2]

Method Type	Column	Mobile Phase	Detection	Key Application / Note	Source
HPLC	Promosil C18 (4.6 mm × 250 mm, 5 µm)	0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4	UV at 222 nm	Determination in commercial cough syrup.	[2]
RP-HPLC	Pinnacle II Cyanopropylsilane (250 mm × 4.6 mm, 5 µm)	Methanol / 50 mM NaH ₂ PO ₄ with 1% TEA, pH 3.0 (50:50 v/v)	DAD at 210 nm	Simultaneous determination with benzoic acid; uses TEA for peak symmetry.	[3]
RP-HPLC	C18 Column	0.015 M Tetraethylammonium hydrogen sulfate:MeOH:ACN (40:30:30), pH 3.5	UV at 258 nm	Separates analyte from degradation products under various stress conditions.	[4]
Stability-Indicating HPLC	Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm)	Acetonitrile / 10 mM Sodium lauryl sulfate in 0.005N H ₂ SO ₄ (70:30 v/v)	UV at 205 nm	Simultaneous determination of BC and benzoic acid in long-term stability.	[5]

Troubleshooting Common HPLC Challenges

Here are solutions to frequent issues encountered during **Butamirate Citrate** analysis, based on the experimental work in the search results.

- **Problem: Asymmetrical Peak Shape for Butamirate**
 - **Solution:** Add **1% Triethylamine (TEA)** to the aqueous portion of your mobile phase. TEA acts as a silanol blocker, neutralizing active silanol sites on the silica column surface that can interact with basic functional groups in the analyte, leading to tailing. The mobile phase pH can also be optimized; one method used pH 3.0 successfully [3].

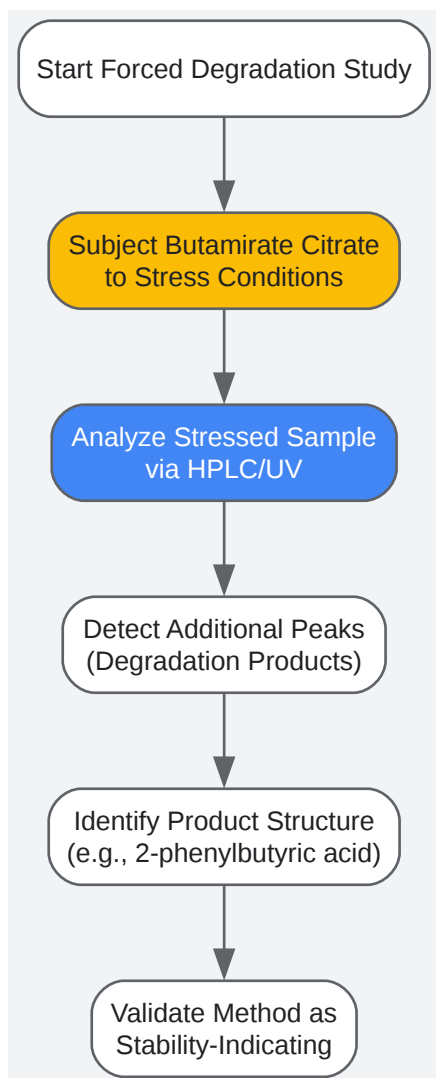
- **Problem: Inadequate Separation from Degradation Products or Preservatives**

- **Solution:**

- **Verify Specificity:** During method validation, analyze stressed samples (e.g., exposed to acid, base, oxidants) to ensure the BC peak is resolved from all degradation peaks and excipients [4] [5].
- **Adjust pH:** The retention behavior of BC is sensitive to the pH of the mobile phase. Investigate different pH levels (e.g., 3.0, 3.5, 4.8, 5.4) to find the optimal selectivity for your specific mixture [2] [3] [4].
- **Consider Column Chemistry:** If a C18 column does not provide sufficient separation, alternative columns like **cyanopropyl** have been proven effective for separating BC from benzoic acid in syrup formulations [3].

Experimental Workflow for Degradation Studies

The diagram below outlines a general workflow for conducting a forced degradation study to identify degradation products, based on the methodologies cited.



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Stress Conditions to Apply (as referenced in the studies):

- **Acidic Hydrolysis:** Use 2N HCl, often with heating (e.g., 20 min in a water bath) [5].
- **Alkaline Hydrolysis:** Use 2N NaOH, often with heating [2] [5].
- **Oxidative Stress:** Use hydrogen peroxide (e.g., 20% H₂O₂) [5].

Frequently Asked Questions

- **Q1: What is the most common degradation product of Butamirate Citrate?**
 - **A1:** The main degradation product is **2-phenylbutyric acid**, formed by hydrolysis of the ester group in the Butamirate molecule [1].

- **Q2: Why is a stability-indicating method important?**
 - **A2:** It ensures that the analytical method can accurately measure the active ingredient (**Butamirate Citrate**) without interference from degradation products, process impurities, or excipients. This is a regulatory requirement for assessing drug shelf-life [5].
- **Q3: How can I improve the peak shape of Butamirate in my HPLC method?**
 - **A3:** Peak tailing is a known issue. A proven solution is to incorporate **1% triethylamine** in the mobile phase to act as a silanol blocker, which significantly improves peak symmetry [3].

The search results provide a strong foundation for method development but lack specific details on advanced techniques for structural elucidation. If your work requires deeper characterization of the degradation products, you may need to consult resources on techniques like **LC-MS (Liquid Chromatography-Mass Spectrometry)** or **NMR (Nuclear Magnetic Resonance)** spectroscopy.

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